N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-13-12-17-9-6-14-27(21(17)15-19)24(29)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOUSBXKUAHMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H18F2N2O2 |
| Molecular Weight | 396.39 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The presence of the tetrahydroquinoline core contributes to its biological activity, particularly in medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be summarized as follows:
- Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving aniline derivatives and ketones.
- Introduction of Benzoyl Group : Acylation reactions are employed to attach the benzoyl moiety.
- Fluorophenoxy Group Attachment : The final step involves the introduction of the 2-fluorophenoxy group via nucleophilic substitution reactions.
Antifungal Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, a related compound demonstrated superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with EC50 values lower than those of established fungicides like flutolanil . Such findings suggest potential applications in agricultural settings for managing fungal diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
- Receptor Modulation : The compound may also modulate receptor activities related to inflammatory pathways, making it a candidate for therapeutic applications in autoimmune diseases .
Case Studies
Several studies highlight the efficacy of tetrahydroquinoline derivatives:
- Case Study on Antifungal Efficacy :
- Therapeutic Applications in Autoimmune Diseases :
Comparison with Similar Compounds
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide benchmarks:
Table 2: Physicochemical Comparison
| Compound Name | Melting Point (°C) | Yield (%) | Rf Value | Notes |
|---|---|---|---|---|
| Compound 30 | 75 | 82 | 0.32 | White solid |
| Compound 31 | 84 | 54 | 0.28 | White solid |
| Compound 20a | Not Provided | 40 | N/A | HPLC purity 99.4% |
The target compound’s melting point is expected to fall between 75–84°C, similar to fluorophenoxyacetamide derivatives. The 2-fluorophenoxy group may lower solubility compared to non-fluorinated analogs due to increased hydrophobicity.
Preparation Methods
Pictet-Spengler Cyclization
This method involves the condensation of β-phenethylamine derivatives with aldehydes or ketones under acidic conditions. For example:
Friedländer Annulation
An alternative route employs 2-aminobenzaldehyde and cyclic ketones in the presence of a Lewis acid:
-
Reactants : 2-Aminobenzaldehyde and cyclopentanone.
-
Conditions : Catalytic iron(III) chloride (FeCl₃) in dichloromethane at room temperature for 6 hours.
Introduction of the Benzoyl Group
Benzoylation of the tetrahydroquinoline nitrogen is achieved via Friedel-Crafts acylation or direct nucleophilic substitution:
Friedel-Crafts Acylation
-
Reactants : Tetrahydroquinoline, benzoyl chloride.
-
Conditions : Aluminum chloride (AlCl₃) as a catalyst in anhydrous dichloroethane at 0–5°C for 2 hours, followed by gradual warming to 25°C.
-
Yield : 85–90% after aqueous workup.
Direct Benzoylation
-
Reactants : Tetrahydroquinoline, benzoyl chloride, triethylamine (TEA).
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Conditions : Dichloromethane solvent, 0°C to room temperature, 4 hours.
-
Yield : 78–82%.
Synthesis of 2-(2-Fluorophenoxy)Acetic Acid
This intermediate is prepared through Williamson ether synthesis:
Alkylation of 2-Fluorophenol
Purification
Amidation of the Benzoylated Tetrahydroquinoline
The final step couples 2-(2-fluorophenoxy)acetic acid to the benzoylated tetrahydroquinoline:
Activation of the Carboxylic Acid
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
-
Conditions : Dichloromethane, 0°C for 30 minutes, followed by addition of the tetrahydroquinoline derivative.
Coupling Reaction
-
Reactants : Activated 2-(2-fluorophenoxy)acetic acid, N-benzoyltetrahydroquinolin-7-amine.
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Conditions : Stirring at 25°C for 12 hours under nitrogen.
-
Workup : Washing with 5% HCl, saturated NaHCO₃, and brine.
-
Yield : 80–85% after silica gel chromatography.
Optimization and Scale-Up Considerations
Solvent Selection
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 12 | 85 |
| THF | 18 | 72 |
| Acetonitrile | 24 | 65 |
Polar aprotic solvents like dichloromethane (DCM) maximize yield due to improved reagent solubility.
Temperature Effects
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine) : Increases amidation yield by 8–10% through intermediate stabilization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial Production Protocols
Large-scale synthesis adopts continuous flow chemistry to enhance reproducibility:
-
Flow Reactor : Tubular reactor with immobilized AlCl₃ for benzoylation.
-
Throughput : 5 kg/day with 88% yield.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Pictet-Spengler + EDCI | 4 | 52 | 120 |
| Friedländer + DMAP | 3 | 48 | 95 |
The EDCI-mediated route offers higher yields but incurs greater reagent costs.
Recent Advancements
Enzymatic Amidation
Q & A
Q. What is the recommended synthetic route for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Acylation : Benzoylation of the tetrahydroquinoline core under mild conditions (e.g., dichloromethane, room temperature) to preserve stereochemistry .
- Etherification : Coupling of 2-fluorophenoxyacetic acid derivatives via nucleophilic substitution or Mitsunobu reactions, requiring controlled pH and anhydrous solvents .
- Purification : Column chromatography or recrystallization using solvents like toluene or ethyl acetate to achieve >95% purity . Key optimization factors include solvent polarity (e.g., dichloromethane for acylation), temperature (25–60°C), and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR to verify substituent positions and assess stereochemical integrity .
- Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Purity validation using reverse-phase columns (C18) with UV detection at 254 nm .
- TLC Monitoring : Ethyl acetate/hexane (3:7) as a mobile phase to track reaction progress .
Q. What preliminary biological assays are used to screen this compound’s therapeutic potential?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How do structural modifications to the tetrahydroquinoline or fluorophenoxy groups alter biological activity?
Comparative studies of analogs reveal:
| Modification | Biological Impact | Source |
|---|---|---|
| Replacement of 2-fluorophenoxy with 4-chlorophenoxy | Reduced antimicrobial activity (MIC ↑ 2–4×) | |
| Addition of methoxy groups to tetrahydroquinoline | Enhanced cytotoxicity (IC ↓ 30%) | |
| Substitution with trifluoromethyl | Improved metabolic stability in liver microsomes | |
| Methodological Approach : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding affinity . |
Q. What strategies are employed to resolve contradictions in reported biological activity data?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Purity Reassessment : Re-analyze batches via HPLC to rule out impurities (>99% purity required for reliable IC data) .
- Target Validation : CRISPR knockdown of suspected targets (e.g., EGFR) to confirm mechanistic relevance .
Q. How can pharmacokinetic properties like solubility and bioavailability be improved?
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for delayed release .
- Nanoparticle Encapsulation : Use PLGA-based carriers to improve oral bioavailability and reduce hepatic first-pass metabolism .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes/receptors (e.g., determination) .
- RNA-Seq Transcriptomics : Identify differentially expressed genes in treated vs. untreated cells to map pathways .
- In Vivo Imaging : Radiolabel the compound with F for PET imaging to track biodistribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
